molecular formula C16H15F2NO2S B4245462 N-(3,5-difluorophenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide

N-(3,5-difluorophenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide

Cat. No.: B4245462
M. Wt: 323.4 g/mol
InChI Key: ORGXRYDKXKBWLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-difluorophenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a benzamide core substituted with a 3,5-difluorophenyl group and a 2-[(2-methoxyethyl)thio] group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-difluorophenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: This can be achieved by reacting a suitable benzoyl chloride with an amine under basic conditions.

    Introduction of the 3,5-Difluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a fluorinated aromatic compound is introduced.

    Attachment of the 2-[(2-methoxyethyl)thio] Group: This can be done through a thiolation reaction, where a suitable thiol is reacted with the benzamide core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-(3,5-difluorophenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide may have applications in several fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-difluorophenyl)benzamide: Lacks the 2-[(2-methoxyethyl)thio] group.

    2-[(2-methoxyethyl)thio]benzamide: Lacks the 3,5-difluorophenyl group.

    N-(3,5-dichlorophenyl)-2-[(2-methoxyethyl)thio]benzamide: Similar structure but with chlorine atoms instead of fluorine.

Uniqueness

N-(3,5-difluorophenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide is unique due to the presence of both the 3,5-difluorophenyl group and the 2-[(2-methoxyethyl)thio] group. These substitutions may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(3,5-difluorophenyl)-2-(2-methoxyethylsulfanyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO2S/c1-21-6-7-22-15-5-3-2-4-14(15)16(20)19-13-9-11(17)8-12(18)10-13/h2-5,8-10H,6-7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGXRYDKXKBWLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCSC1=CC=CC=C1C(=O)NC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-difluorophenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(3,5-difluorophenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide
Reactant of Route 3
Reactant of Route 3
N-(3,5-difluorophenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide
Reactant of Route 4
Reactant of Route 4
N-(3,5-difluorophenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide
Reactant of Route 5
Reactant of Route 5
N-(3,5-difluorophenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide
Reactant of Route 6
Reactant of Route 6
N-(3,5-difluorophenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.